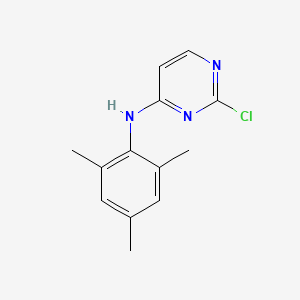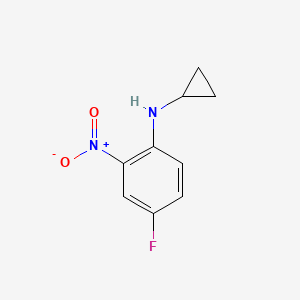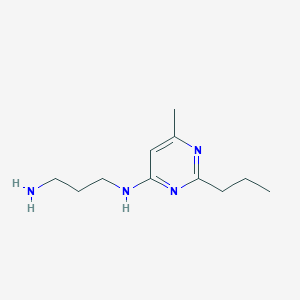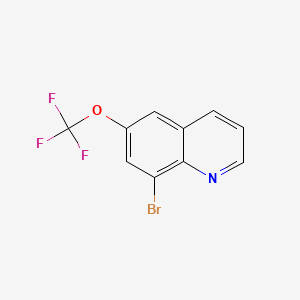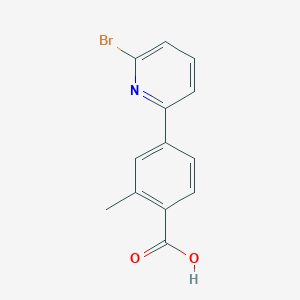
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
概要
説明
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. It is characterized by a benzoyl group attached to the nitrogen atom of the tetrahydroquinoline ring and a carboxylic acid group at the sixth position.
準備方法
The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of alternative solvents and catalysts may be employed to achieve these goals .
化学反応の分析
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield alcohols .
科学的研究の応用
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential pharmacological activities. It has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study various biological processes.
作用機序
The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects through various molecular targets and pathways. For example, it may inhibit the activity of specific enzymes or interact with cellular receptors to modulate biological processes. The exact mechanism of action may vary depending on the specific pharmacological activity being studied .
類似化合物との比較
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:
1-Benzoyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: This compound has a similar structure but with an isoquinoline ring instead of a quinoline ring. It may exhibit different pharmacological activities and chemical reactivity.
1-Benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: This compound has the carboxylic acid group at the second position instead of the sixth position. This structural difference may affect its chemical reactivity and biological activity.
1-Benzoyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound has the carboxylic acid group at the eighth position.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
特性
IUPAC Name |
1-benzoyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-5-2-1-3-6-12)18-10-4-7-13-11-14(17(20)21)8-9-15(13)18/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBYTHQWPHPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



